molecular formula C42H65NO17 B607490 Fmoc-aminooxy-PEG12-acid CAS No. 2055104-72-6

Fmoc-aminooxy-PEG12-acid

Cat. No. B607490
CAS RN: 2055104-72-6
M. Wt: 855.97
InChI Key: MENGGIMQWBAOJW-UHFFFAOYSA-N
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Description

Fmoc-aminooxy-PEG12-acid is a PEG-based PROTAC linker . It is a PEG derivative with an aminooxy group protected by Fmoc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Fmoc-aminooxy-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular weight of Fmoc-aminooxy-PEG12-acid is 856.0 g/mol . Its molecular formula is C42H65NO17 . The SMILES representation of its structure is O=C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O .


Chemical Reactions Analysis

The terminal carboxylic acid of Fmoc-aminooxy-PEG12-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Physical And Chemical Properties Analysis

Fmoc-aminooxy-PEG12-acid is a crystalline compound that is stable as the free acid when stored in the cold in a dry form . It is generally freely soluble in solvents typically employed for peptide synthesis . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

Drug Delivery Systems

Fmoc-aminooxy-PEG12-acid is utilized in the development of drug delivery systems due to its ability to form self-assembled nanostructures. These nanostructures can encapsulate therapeutic agents and ensure their controlled release at the target site, enhancing the efficacy and reducing side effects .

Self-Assembling Materials

The compound is known for its self-assembly properties, which are leveraged to create bio-organic scaffolds. These scaffolds can form various structures with unique properties, serving as a base for creating micro/nanostructures through a bottom-up approach .

Biomedical Imaging

In biomedical imaging, Fmoc-aminooxy-PEG12-acid can be used to enhance the contrast of images. Its ability to form well-defined crystalline structures makes it suitable for use as a contrast agent in imaging techniques .

Tissue Engineering

The self-assembly feature of Fmoc-aminooxy-PEG12-acid facilitates the creation of scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth. This application is crucial in tissue engineering, where the goal is to regenerate or repair damaged tissues .

Peptide-Based Hydrogels

Fmoc-aminooxy-PEG12-acid contributes to the formation of peptide-based hydrogels (PHGs). These hydrogels are biocompatible and suitable for various applications, including drug delivery and diagnostic tools for imaging .

Catalysis

The compound’s self-assembly into nanostructures can be harnessed to create catalysts with high surface areas, which are beneficial for various chemical reactions. This application is significant in the field of green chemistry, where efficient and environmentally friendly catalysts are sought .

Mechanism of Action

Target of Action

Fmoc-aminooxy-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The terminal carboxylic acid of Fmoc-aminooxy-PEG12-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Biochemical Pathways

As a PROTAC linker, Fmoc-aminooxy-PEG12-acid plays a crucial role in the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The exact biochemical pathways affected by Fmoc-aminooxy-PEG12-acid would depend on the specific PROTACs synthesized using this linker and their target proteins.

Pharmacokinetics

The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of Fmoc-aminooxy-PEG12-acid, as part of a PROTAC, is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the function of the degraded protein.

Action Environment

The action of Fmoc-aminooxy-PEG12-acid, like other PROTAC linkers, can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group . .

Safety and Hazards

Fmoc-aminooxy-PEG12-acid is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Future Directions

Fmoc-aminooxy-PEG12-acid is a promising compound for the development of PROTACs . Its use in the synthesis of PROTACs could lead to the development of new targeted therapies . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, making it a valuable resource for research in the post-genomic world .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65NO17/c44-41(45)9-10-47-11-12-48-13-14-49-15-16-50-17-18-51-19-20-52-21-22-53-23-24-54-25-26-55-27-28-56-29-30-57-31-32-58-33-34-60-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENGGIMQWBAOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-aminooxy-PEG12-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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